N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid
Description
N-[(2E)-3-(2-Fluorophenyl)-2-Methylprop-2-en-1-yl]-3,4,5-Trimethoxy-N-[2-(1-Methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid (hereafter referred to as the target compound) is a high-affinity small-molecule agonist for the atypical chemokine receptor ACKR3 (also known as CXCR7) . Its synthesis and pharmacological characterization have been detailed in recent studies, where it was radiolabeled ([³H]VUF15485) for receptor binding assays. Key structural features include:
- A 3,4,5-trimethoxybenzamide core.
- A (2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl substituent, which confers rigidity and stereospecificity due to the E-configuration.
- A 1-methylpyrrolidin-2-yl ethyl group, contributing to lipophilicity and receptor interaction.
- Fumaric acid as a counterion, enhancing solubility and stability .
This compound’s design leverages fluorinated aromatic systems and heterocyclic amines, common motifs in pharmaceuticals for optimizing metabolic stability and target affinity.
Properties
Molecular Formula |
C31H39FN2O8 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MTPOECCHJLVVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Compound 1 : (E)-N-(tert-Butyl)-3-(2-Fluorophenyl)-2-[(4-Nitrophenyl)carbonylamino]prop-2-enamide
- Key Features :
- Contains a 2-fluorophenyl group and 4-nitrobenzamide core.
- tert-Butyl substituent replaces the pyrrolidine moiety.
- E-configuration critical for maintaining planar geometry.
- Comparison :
Compound 2 : 4-Methoxy-N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}benzamide
- Key Features :
- 4-Methoxybenzamide core with a piperidine ethyl side chain.
- Lacks fluorine substitution.
- The methoxy group at the para-position (vs. 3,4,5-trimethoxy in the target compound) reduces electron-donating capacity .
Compound 3 : Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide)
- Key Features :
- 2,4-Difluorophenyl and pyridinecarboxamide groups.
- Used as a herbicide.
- Comparison: Demonstrates how fluorinated benzamides are leveraged in agrochemicals for stability and lipid membrane penetration. The trifluoromethylphenoxy group enhances hydrophobicity, unlike the target compound’s polar trimethoxybenzamide .
Functional Analogues with Heterocyclic Amines
Compound 4 : (2E)-N-Methoxy-N-Methyl-3-(3,4,5-Trimethoxyphenyl)prop-2-enamide
- Key Features :
- Shares the 3,4,5-trimethoxyphenyl motif.
- N-Methoxy-N-methylamide substituent instead of dual N-alkylation.
- Comparison :
Comparative Data Table
Research Findings and Implications
- Stereochemistry: The E-configuration in the target compound and Compound 1 ensures optimal spatial alignment for receptor binding, a feature absent in non-rigid analogs .
- Solubility Enhancement : Fumaric acid in the target compound improves bioavailability compared to neutral analogs like Compound 2 .
- 1-Methylpyrrolidine offers a balance of lipophilicity and hydrogen-bonding capacity vs. piperidine in Compound 2 .
Notes
Synthetic Challenges : The target compound’s dual N-alkylation requires precise regiocontrol, contrasting with simpler amides like Compound 4 .
Fluorine’s Role : Fluorine in the 2-fluorophenyl group reduces metabolic degradation, a common strategy in both pharmaceuticals (target compound) and agrochemicals (Compound 3) .
Future Directions: Structural hybrids (e.g., combining the target’s pyrrolidine with Compound 3’s trifluoromethyl group) could yield novel ACKR3 modulators with enhanced properties.
Biological Activity
N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid is a synthetic compound with a complex structure that includes a fluorophenyl group and a trimethoxybenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C31H39FN2O8
- Molecular Weight : 586.6 g/mol
- IUPAC Name : N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Biological Activity Overview
The biological activity of this compound is primarily centered around its interactions with various biological targets, including enzymes and receptors. Recent studies have highlighted its potential as an antitumor agent and its role in modulating cellular pathways associated with cancer and inflammation.
Antitumor Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's structural features, particularly the fluorophenyl group, are believed to enhance its binding affinity to target proteins involved in tumor growth regulation.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using several assays, including the DPPH radical scavenging test. Results indicate that it possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
The precise mechanism by which N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer progression.
- Modulation of Signaling Pathways : It influences key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Breast Cancer Cell Study : A study involving MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 85 20 65 50 30 -
Antioxidant Activity Evaluation : In a DPPH assay, the compound demonstrated significant radical scavenging activity comparable to standard antioxidants.
Sample DPPH Scavenging Activity (%) Control (Ascorbic Acid) 95 Compound (50 µM) 78 Compound (100 µM) 88
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
